7-羟基庚酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

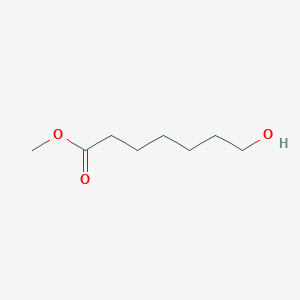

Methyl 7-hydroxyheptanoate is a chemical compound with the molecular formula C8H16O3 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of Methyl 7-hydroxyheptanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 .Physical and Chemical Properties Analysis

Methyl 7-hydroxyheptanoate has a molecular weight of 160.21 g/mol . Its predicted density is 0.991±0.06 g/cm3 . The boiling point is reported to be between 95-100 °C under a pressure of 0.5 Torr . The flash point is 82.2±15.4 °C .科学研究应用

(S)-3-(((苄氧羰基)氨基)-7-羟基庚酸甲酯合成研究

本研究描述了(S)-3-(((苄氧羰基)氨基)-7-羟基庚酸甲酯的合成,该化合物是新型细胞毒环肽鬼甲素的一个片段,表现出中等细胞毒活性。该合成涉及六个步骤,关键的立体选择性合成是通过阿恩特-艾斯特ert同系化反应和沃尔夫重排反应实现的 (冯等人,2013 年)。

7-羟基庚-5-炔酸甲酯合成

本文提供了 7-羟基庚-5-炔酸甲酯的详细合成工艺,包括中间体和副产物的合成。该合成涉及烷基化、格氏反应、水解和金属化反应等关键步骤 (凯西等人,2003 年)。

生物学应用和性质

基于吡咯喹啉的化合物的构思、合成和光物理性质

本研究涉及吡咯喹啉衍生物库的设计和合成,以识别用于生物学研究的新型染料。值得注意的是,7-甲基-和 6,7-二甲基吡咯喹啉酮衍生物被确认为用于生物学应用的最佳蓝色发光染料。这些化合物被修饰以增强发光特性,并与超分子药物递送系统的官能团结合,证明了它们作为生物学研究中蓝色荧光标记的潜力 (Carta 等人,2015 年)。

作用机制

Target of Action

Methyl 7-hydroxyheptanoate primarily targets the NF-κB and STAT3 pathways . It activates the transcription of target genes in the transcriptome analysis of Chaetoceros muelleri . It also inhibits the activity of carboxylic ester hydrolase (CES) , which is involved in the metabolism and elimination of many drugs .

Mode of Action

Methyl 7-hydroxyheptanoate regulates the expression of pro-inflammatory cytokines through activation of NF-κB , which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner, leading to increased production of pro-inflammatory cytokines such as IL6 , IL8 , and IL10 .

Biochemical Pathways

The compound affects the NF-κB and STAT3 pathways, leading to the increased expression of pro-inflammatory cytokines . It also inhibits the activity of CES , affecting the metabolism and elimination of many drugs .

Pharmacokinetics

Methyl 7-hydroxyheptanoate has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.25 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .

Result of Action

The activation of NF-κB and STAT3 by Methyl 7-hydroxyheptanoate leads to increased expression of pro-inflammatory cytokines . This can have various effects on the cellular level, depending on the context. The inhibition of CES can affect the metabolism and elimination of many drugs .

安全和危害

生化分析

Biochemical Properties

Methyl 7-hydroxyheptanoate has been shown to regulate the expression of pro-inflammatory cytokines through activation of NF-κB, which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner . This activation leads to increased production of pro-inflammatory cytokines such as IL6, IL8, and IL10 .

Cellular Effects

In cellular processes, Methyl 7-hydroxyheptanoate has been shown to have significant effects. It can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that Methyl 7-hydroxyheptanoate may have a broad impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that Methyl 7-hydroxyheptanoate may interact with this enzyme, potentially inhibiting its activity and leading to changes in gene expression.

属性

IUPAC Name |

methyl 7-hydroxyheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFRVJHOJAMSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2862513.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2862518.png)

![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)